![molecular formula C15H17FN4O B2461361 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1797082-65-5](/img/structure/B2461361.png)
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, commonly known as DMFAP or TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as protein kinase inhibitors and is currently being investigated for its potential use in the treatment of several types of cancer.
Wirkmechanismus
DMFAP works by inhibiting the activity of several protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival of B-cell malignancies. By inhibiting this pathway, DMFAP induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMFAP has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the regulation of cell growth, survival, and differentiation. DMFAP also inhibits the activation of several transcription factors, including NF-κB and STAT3, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMFAP is its specificity for the BCR signaling pathway, which makes it a promising candidate for the treatment of B-cell malignancies. Additionally, DMFAP has shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
However, there are also some limitations to the use of DMFAP in lab experiments. One of these is its potential for off-target effects, as it inhibits several protein kinases that are involved in other signaling pathways. Additionally, DMFAP has been shown to have limited efficacy in some cancer types, such as multiple myeloma.
Zukünftige Richtungen
There are several future directions for the research and development of DMFAP. One potential direction is the investigation of its use in combination with other drugs, such as chemotherapy or immunotherapy. Another direction is the investigation of its use in other cancer types, such as solid tumors. Additionally, further research is needed to better understand the mechanisms of resistance to DMFAP and to develop strategies to overcome this resistance.
Conclusion
DMFAP is a promising small molecule inhibitor that has shown potential for the treatment of several types of cancer, particularly B-cell malignancies. Its specificity for the BCR signaling pathway and good pharmacokinetic properties make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis method of DMFAP involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
DMFAP has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). DMFAP has also been shown to inhibit the growth of solid tumors in animal models.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMZCZKXUGSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.